Butyl acrylate

Description

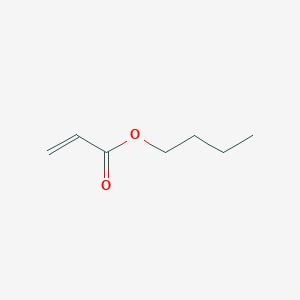

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-5-6-9-7(8)4-2/h4H,2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQEYYJKEWSMYFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2, Array | |

| Record name | BUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-49-0 | |

| Record name | Poly(butyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6024676 | |

| Record name | Butyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyl acrylate appears as a clear colorless liquid with a sharp characteristic odor. Very slightly soluble in water and somewhat less dense than water. Hence forms surface slick on water. Flash point 105 °F. Density 7.5 lb / gal. Used for making paints, coatings, caulks, sealants, adhesives., Liquid, Clear, colorless liquid with a strong, fruity odor. [Note: Highly reactive; may contain an inhibitor to prevent spontaneous polymerization.]; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a strong, fruity odor., Clear, colorless liquid with a strong, fruity odor. [Note: Highly reactive; may contain an inhibitor to prevent spontaneous polymerization.] | |

| Record name | BUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Butyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/260 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Butyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0075.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

295 to 298 °F at 760 mmHg (NTP, 1992), 145 °C, BP: 138 °C at 760 mm Hg; 84-86 °C at 101 mm Hg; 59 °C at 25 mm Hg; 39 °C at 10 mm Hg; 35 °C at 8 mm Hg, 145-149 °C, 293 °F | |

| Record name | BUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/260 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Butyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0075.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

120 °F (NTP, 1992), 84 °F (29 °C) (closed cup), 48.9 °C, open cup, 36 °C c.c., 103 °F | |

| Record name | BUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/260 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Butyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0075.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Solubility of water in n-butyl acrylate at 20 °C: 0.8 mL/100 g, Sol in ethanol, ethyl ether, acetone; slightly soluble in carbon tetrachloride, 0.14 g/100 mL water at 20 °C; 9.12 g/100 mL at 40 °C, In water, 2,000 mg/L 23 °C, Solubility in water, g/100ml: 0.14, 0.1% | |

| Record name | BUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0075.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.899 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8898 g/cu cm at 20 °C, Relative density (water = 1): 0.90, 0.89 | |

| Record name | BUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/260 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Butyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0075.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.42 (Air = 1), Relative vapor density (air = 1): 4.42, 4.42 | |

| Record name | BUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/260 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

10 mmHg at 95.9 °F ; 4 mmHg at 68 °F (NTP, 1992), 4.0 [mmHg], 5.45 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.43, 4 mmHg | |

| Record name | BUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Butyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/260 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Butyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0075.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Acrylic acid: 0.009% by wt (max); water: 0.10% by wt (max), Acrylic acid: 0.009% by wt (max); water: 0.05% by wt (max) | |

| Record name | n-Butyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Water-white monomer, Clear, colorless liquid [Note: Highly reactive; may contain an inhibitor to prevent spontaneous polymerization]. | |

CAS No. |

141-32-2, 9003-49-0 | |

| Record name | BUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, butyl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYL ACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-Butyl acrylate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/n-butyl-acrylate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 2-Propenoic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/705NM8U35V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Butyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/260 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Propenoic acid, butyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/UD3010B0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-84.3 °F (NTP, 1992), -64.6 °C, -64 °C, -83 °F | |

| Record name | BUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/260 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Butyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0075.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Butyl Acrylate: A Comprehensive Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Core Identification: CAS Number and Molecular Formula

Executive Summary

This technical guide provides an in-depth overview of butyl acrylate (B77674), a critical monomer used extensively in the production of polymers and copolymers. This document outlines its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and polymerization, and an examination of its metabolic pathway. The information is curated to support researchers, scientists, and professionals in drug development and related fields by providing a consolidated resource of technical data and methodologies.

Chemical and Physical Properties

Butyl acrylate is a colorless liquid characterized by a strong, fruity odor.[1][2] It is a flammable substance with low solubility in water but is miscible with many organic solvents.[1][5] The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Molecular Weight | 128.17 g/mol [1] |

| Appearance | Colorless liquid[1][2] |

| Odor | Strong, fruity[1][2] |

| Density | 0.89 g/mL at 20°C[2] |

| Boiling Point | 145 °C (293 °F; 418 K)[2] |

| Melting Point | -64 °C (-83 °F; 209 K)[2] |

| Flash Point | 39 °C (103 °F; 313 K)[2] |

| Autoignition Temperature | 267 °C (513 °F; 540 K)[2] |

| Vapor Pressure | 4 mmHg at 20°C[2] |

| Solubility in Water | 0.1% (20°C)[2] |

Table 2: Chemical and Safety Properties of this compound

| Property | Value |

| IUPAC Name | Butyl prop-2-enoate[1] |

| Synonyms | n-Butyl acrylate, Butyl ester of acrylic acid[2] |

| Explosive Limits | 1.5% - 9.9%[2] |

| Inhibitor | Often contains hydroquinone (B1673460) or its derivatives to prevent polymerization[2] |

Experimental Protocols

Synthesis of this compound via Acid-Catalyzed Esterification

The industrial production of this compound is primarily achieved through the acid-catalyzed esterification of acrylic acid with n-butanol.[2] Water is produced as a byproduct and is typically removed to drive the reaction to completion.

Objective: To synthesize this compound from acrylic acid and n-butanol.

Materials:

-

Acrylic Acid

-

n-Butanol

-

Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)[6]

-

Polymerization inhibitor (e.g., hydroquinone)[6]

-

Neutralizing agent (e.g., 8% sodium hydroxide (B78521) solution)[7]

-

Anhydrous sodium sulfate (B86663) (for drying)

Equipment:

-

Round-bottom flask

-

Distillation column (e.g., Vigreux)[6]

-

Condenser

-

Dean-Stark trap or equivalent for water removal

-

Separatory funnel

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Vacuum distillation setup

Procedure:

-

Reaction Setup: A round-bottom flask is charged with acrylic acid, an excess of n-butanol, a catalytic amount of p-toluenesulfonic acid, and a polymerization inhibitor.[6][7] The flask is equipped with a distillation column and a condenser set up for azeotropic removal of water.

-

Esterification: The reaction mixture is heated to reflux. The water-butanol azeotrope distills over and is collected. The organic layer from the distillate, rich in butanol, is returned to the reaction flask.[7] The reaction progress is monitored by measuring the amount of water collected.

-

Neutralization: Upon completion of the reaction, the mixture is cooled to room temperature. The acidic catalyst is neutralized by washing the crude product with an aqueous solution of sodium hydroxide.[7]

-

Purification: The organic layer is separated and washed with brine to remove any remaining water-soluble impurities. The crude this compound is then dried over anhydrous sodium sulfate.

-

Distillation: The final product is purified by vacuum distillation to remove unreacted n-butanol and other high-boiling impurities.[6]

Free-Radical Polymerization of this compound

This compound is a monomer that readily undergoes free-radical polymerization to form poly(this compound). This polymer is a key component in many adhesives, coatings, and textiles.

Objective: To synthesize poly(this compound) via free-radical polymerization.

Materials:

-

This compound monomer

-

Free-radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO)

-

Solvent (e.g., toluene (B28343) or ethyl acetate, if performing solution polymerization)

-

Chain transfer agent (optional, to control molecular weight)

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment:

-

Schlenk flask or a three-necked round-bottom flask

-

Condenser

-

Heating mantle with a temperature controller

-

Magnetic stirrer and stir bar

-

Inert gas inlet and outlet

Procedure:

-

Monomer Purification: this compound is passed through a column of basic alumina (B75360) to remove the inhibitor.

-

Reaction Setup: The reaction flask is charged with the purified this compound and solvent (for solution polymerization). The flask is sealed and purged with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

-

Initiation: The free-radical initiator is dissolved in a small amount of the reaction solvent and injected into the reaction flask.

-

Polymerization: The reaction mixture is heated to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN). The polymerization is allowed to proceed for a set amount of time, with continuous stirring.

-

Termination: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air.

-

Isolation and Purification: The polymer is isolated by precipitation in a non-solvent (e.g., methanol (B129727) or hexane). The precipitated polymer is then collected by filtration and dried under vacuum to a constant weight.

Signaling Pathways and Workflows

Synthesis of this compound

The synthesis of this compound via esterification is a well-established industrial process. The following diagram illustrates the workflow of this synthesis.

Caption: Workflow for the synthesis of this compound.

Metabolic Pathway of this compound

In biological systems, this compound is rapidly metabolized. The primary metabolic pathway involves hydrolysis by carboxylesterases, followed by conjugation with glutathione (B108866) or further metabolism of the resulting acrylic acid.[8][9]

Caption: Metabolic pathway of this compound.

References

- 1. This compound | C7H12O2 | CID 8846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. researchgate.net [researchgate.net]

- 5. ppjco.ir [ppjco.ir]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US20030220519A1 - Process for preparing this compound by direct esterification - Google Patents [patents.google.com]

- 8. Metabolic pathways of 1-butyl [3-13C]acrylate. Identification of urinary metabolites in rat using nuclear magnetic resonance and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism and disposition of n-butyl acrylate in male Fischer rats [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Butyl Acrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of butyl acrylate (B77674), a critical monomer in the production of a wide range of polymers used in coatings, adhesives, sealants, and textiles.[1][2][3] This document details the prevalent industrial methodologies, including reaction mechanisms, experimental protocols, and purification strategies, supported by quantitative data and process visualizations.

Core Synthesis Methodologies

The primary commercial route for butyl acrylate production is the direct esterification of acrylic acid with n-butanol.[1][2] An alternative, though less common, method is transesterification.

Direct Esterification of Acrylic Acid with n-Butanol

This method involves the reaction of acrylic acid and n-butanol in the presence of an acid catalyst to form this compound and water.[1][2] The reaction is reversible, and therefore, the continuous removal of water is essential to drive the equilibrium towards the product side, typically achieving high yields of 90-95%.[1]

Reaction:

CH₂=CHCOOH + CH₃(CH₂)₃OH ⇌ CH₂=CHCOO(CH₂)₃CH₃ + H₂O (Acrylic Acid + n-Butanol ⇌ this compound + Water)

Commonly used catalysts include strong acids such as sulfuric acid and p-toluenesulfonic acid.[1] Ion-exchange resins like Amberlyst 15-wet are also employed as heterogeneous catalysts.[4][5] The process can be carried out in either batch or continuous reactors.[1] Continuous processes are favored for large-scale production due to consistent quality and lower operational costs.[1]

To prevent the polymerization of acrylic acid and this compound, inhibitors such as hydroquinone (B1673460) or its monomethyl ether (MEHQ) are added to the reaction mixture.[6][7]

Transesterification

Transesterification offers an alternative route to this compound, typically involving the reaction of an alkyl acrylate (like methyl acrylate or ethyl acrylate) with n-butanol in the presence of a catalyst.[6] This method can be advantageous when seeking to avoid the direct handling of acrylic acid. The reaction is also equilibrium-limited, necessitating the removal of the lower-boiling alcohol byproduct (e.g., methanol) to achieve high conversion.[6]

Experimental Protocols

Detailed Protocol for Direct Esterification (Batch Process)

This protocol is a synthesized representation of common lab-scale and industrial batch processes for the direct esterification of acrylic acid with n-butanol.

Materials:

-

Acrylic Acid (>99% purity)[1]

-

n-Butanol (>99% purity)[1]

-

Hydroquinone (polymerization inhibitor)[6]

-

Toluene (B28343) or Xylene (entrainer for azeotropic distillation)[1]

-

Sodium hydroxide (B78521) solution (for neutralization)[8]

Equipment:

-

Glass reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser.

-

Heating mantle.

-

Separatory funnel.

-

Rotary evaporator.

-

Fractional distillation setup.

Procedure:

-

Charging the Reactor: Charge the reactor with acrylic acid, n-butanol (in a molar ratio of approximately 1:1.2 to 1:1.5), p-toluenesulfonic acid (1-5 wt% of the total reaction mixture), and a small amount of hydroquinone.[8][9] Add the entrainer (e.g., toluene).

-

Reaction: Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically with the entrainer and collected in the Dean-Stark trap. The organic phase from the trap is recycled back to the reactor.[2] Monitor the reaction progress by measuring the amount of water collected. The reaction is typically carried out at temperatures between 80°C and 130°C.[9]

-

Neutralization: Once the theoretical amount of water has been collected (indicating near-complete conversion), cool the reaction mixture. Wash the crude product with an aqueous sodium hydroxide solution to remove the acid catalyst and any unreacted acrylic acid.[8][10]

-

Purification: Separate the organic layer. The crude this compound is then purified by fractional distillation under reduced pressure to remove the entrainer, unreacted n-butanol, and any high-boiling impurities.[1][9]

Detailed Protocol for Transesterification

This protocol is based on the synthesis of this compound from methyl acrylate and n-butanol.[6]

Materials:

-

Methyl acrylate

-

n-Butanol

-

p-Toluenesulfonic acid (catalyst)[6]

-

Hydroquinone (polymerization inhibitor)[6]

Equipment:

-

Two-necked round-bottom flask with a capillary ebullator tube.

-

Fractionating column (e.g., Vigreux type).[6]

-

Heating oil bath.

-

Vacuum distillation apparatus.

Procedure:

-

Reactant Mixture: In the flask, combine n-butanol (e.g., 5 moles), methyl acrylate (e.g., 10 moles, providing an excess), hydroquinone, and p-toluenesulfonic acid.[6]

-

Reaction and Methanol (B129727) Removal: Attach the flask to the fractionating column and heat the solution to boiling. Initially, operate the column under total reflux until the head temperature stabilizes at the boiling point of the methanol-methyl acrylate azeotrope (around 62-63°C).[6] Then, begin to distill off this azeotrope.[6] The reaction typically takes 6-10 hours.[6]

-

Purification: After the methanol production slows significantly, distill off the excess methyl acrylate. The remaining this compound is then purified by distillation under reduced pressure (e.g., 10-20 mm Hg).[6]

Purification Techniques

The purification of this compound is crucial to achieve the high purity required for polymerization. The primary method of purification is distillation.[1][2]

-

Azeotropic Distillation: This technique is integral to the synthesis process itself, used for the continuous removal of water from the reaction mixture, thereby driving the esterification reaction to completion.[1] Solvents like toluene or xylene are often used as entrainers.[1]

-

Fractional Distillation: Following the reaction and initial workup (neutralization and washing), fractional distillation is employed to separate the final this compound product from unreacted starting materials, byproducts, and the entrainer.[1][9] This is often performed under vacuum to reduce the boiling point and prevent polymerization.[6]

-

Neutralization and Washing: Before final distillation, the crude product is typically washed with a basic solution (e.g., sodium hydroxide solution) to remove the acidic catalyst and any remaining acrylic acid.[8][10] This is followed by washing with water to remove any residual salts.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Typical Reaction Parameters and Yields for this compound Synthesis

| Parameter | Direct Esterification | Transesterification |

| Catalyst | Sulfuric acid, p-toluenesulfonic acid, ion-exchange resins[1][4] | p-Toluenesulfonic acid, sulfuric acid[6] |

| Catalyst Conc. | 1-5 wt%[9] | Not specified, typically catalytic amounts |

| Reactant Ratio | n-Butanol:Acrylic Acid (1.2:1 to 1.5:1 molar ratio)[8] | Methyl Acrylate:n-Butanol (2:1 molar ratio)[6] |

| Reaction Temp. | 80-130°C[9] | Reflux temperature |

| Typical Yield | 90-95%[1] | 78-94%[6] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₂O₂[3][11] |

| Molar Mass | 128.17 g/mol [3][11][12] |

| Appearance | Clear, colorless liquid[11] |

| Odor | Sharp, fruity[11] |

| Density | 0.89 g/mL (at 20°C)[3] |

| Boiling Point | 145°C[3] |

| Melting Point | -64°C[3][12] |

| Solubility in Water | 0.14 g/100 mL (at 20°C)[11] |

| Flash Point | 39°C[3] |

Process Diagrams

The following diagrams illustrate the workflows for the synthesis and purification of this compound.

Caption: Workflow for Direct Esterification of this compound.

Caption: Detailed Purification Scheme for this compound.

References

- 1. Understanding the Production Process of this compound [chemanalyst.com]

- 2. Understanding this compound: production, applications, and storage - Tzgroup [tzgroupusa.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. ppjco.ir [ppjco.ir]

- 8. US20030220519A1 - Process for preparing this compound by direct esterification - Google Patents [patents.google.com]

- 9. US6180820B1 - Process for the production and purification of N-butyl acrylate - Google Patents [patents.google.com]

- 10. CN118139838A - Improved process for producing high purity this compound - Google Patents [patents.google.com]

- 11. This compound | C7H12O2 | CID 8846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. quimigam.com [quimigam.com]

Navigating the Safe Use of Butyl Acrylate in the Laboratory: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive health and safety information for the handling and use of butyl acrylate (B77674) in a laboratory setting. The following sections detail the physical and chemical properties, toxicological data, safe handling procedures, emergency protocols, and waste disposal of this common chemical intermediate. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

Butyl acrylate is a colorless liquid with a characteristic sharp, fruity odor.[1][2] It is a flammable liquid and vapor that is slightly soluble in water.[1][3]

| Property | Value | References |

| Chemical Formula | C₇H₁₂O₂ | [4] |

| Molecular Weight | 128.17 g/mol | [4] |

| Appearance | Colorless liquid | [2][4] |

| Odor | Sharp, fruity, stench | [1][4] |

| Melting Point | -64.6 °C / -83.2 °F | [4][5] |

| Boiling Point | 145 °C / 293 °F @ 760 mmHg | [4] |

| Flash Point | 39 °C / 102.2 °F | [4] |

| Vapor Pressure | 5 mbar @ 20 °C | [4] |

| Vapor Density | 4.4 (Air = 1) | [4] |

| Specific Gravity | 0.890 | [4] |

| Water Solubility | 1.7 g/L at 20°C | [6] |

| Autoignition Temperature | 297 °C / 566.6 °F | [4] |

| Explosive Limits | Lower: 1.5 vol %, Upper: 7.8 vol % | [4] |

Toxicological Information and Exposure Limits

This compound poses several health hazards upon exposure. It is harmful if inhaled, causes skin and serious eye irritation, and may cause an allergic skin reaction or respiratory irritation.[7][8]

Acute Toxicity

| Route | Species | Value | References |

| Oral LD50 | Rat | 3150 mg/kg | [5] |

| Inhalation LC50 | Rat | 10.3 mg/l (4 h) | [5] |

| Dermal LD50 | Rabbit | > 2000 mg/kg | [9] |

Occupational Exposure Limits

| Organization | Limit | Value | References |

| OSHA (PEL) | 8-hour TWA | 10 ppm (55 mg/m³) | [10] |

| NIOSH (REL) | 10-hour TWA | 10 ppm | [11] |

| ACGIH (TLV) | 8-hour TWA | 2 ppm | [11] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following GHS hazard statements:

Safe Handling and Storage Protocols

Engineering Controls and Ventilation

Handle this compound in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of vapors.[3] Local exhaust ventilation should be used to control airborne concentrations below exposure limits.[3] All electrical equipment used in the handling and storage areas must be explosion-proof.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE program should be implemented when handling this compound.

Caption: Personal Protective Equipment (PPE) Selection Workflow for this compound.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[9]

-

Keep away from heat, sparks, open flames, and other ignition sources.[9] No smoking.[9]

-

Ground and bond containers and receiving equipment to prevent static discharge.[9]

-

Use only non-sparking tools.[9]

-

Wash hands thoroughly after handling.[9]

Storage Conditions

-

Store in a cool, dry, well-ventilated place away from direct sunlight and heat.[7][9]

-

Keep containers tightly closed.[9]

-

Store locked up.[9]

-

This compound is stabilized with an inhibitor to prevent polymerization.[2] The effectiveness of the inhibitor depends on the presence of dissolved oxygen.[7] Therefore, an air space is required above the liquid in all containers; avoid storage under an oxygen-free atmosphere.[9]

-

Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Protocol | References |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [9] |

| Skin Contact | Immediately flush skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention. Wash clothing before reuse. | [9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. | [9] |

| Ingestion | DO NOT induce vomiting. Get medical attention. Never give anything by mouth to an unconscious person. | [9] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Specific Hazards: this compound is a flammable liquid.[7] Vapors are heavier than air and may travel to a source of ignition and flash back.[9] The substance may polymerize spontaneously when heated or in the presence of UV radiation, which can lead to a rapid release of energy and potential explosion of closed containers.[2][5]

-

Protective Equipment: Firefighters should wear full protective gear and self-contained breathing apparatus (SCBA).[9]

Accidental Release Measures

In the event of a spill, follow these procedures:

Caption: this compound Spill Response Workflow.

Waste Disposal

Dispose of this compound and contaminated materials in accordance with all applicable local, state, and federal regulations.[9] Disposal via incineration is recommended.[9] Do not allow the chemical to enter drains or waterways.[12]

Experimental Protocols Cited

The toxicological data presented in this guide are based on standardized testing protocols. For instance:

-

LD50 (Lethal Dose, 50%) studies in rats (oral) and rabbits (dermal) are conducted to determine the single dose of a substance that causes the death of 50% of a group of test animals.

-

LC50 (Lethal Concentration, 50%) studies in rats (inhalation) are performed to determine the concentration of a chemical in the air that is expected to kill 50% of a group of test animals during a specific exposure period.

The specific methodologies for these studies are detailed in guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

By adhering to the information and protocols outlined in this guide, researchers, scientists, and drug development professionals can safely handle this compound in the laboratory, minimizing risks and ensuring a safe working environment.

References

- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. ICSC 0400 - this compound [chemicalsafety.ilo.org]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.com [fishersci.com]

- 5. download.basf.com [download.basf.com]

- 6. arkema.com [arkema.com]

- 7. Mobile [my.chemius.net]

- 8. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 9. data.ntsb.gov [data.ntsb.gov]

- 10. This compound | Occupational Safety and Health Administration [osha.gov]

- 11. nj.gov [nj.gov]

- 12. bharatpetroleum.in [bharatpetroleum.in]

An In-depth Technical Guide to the Mechanism of Free-Radical Polymerization of Butyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the free-radical polymerization of butyl acrylate (B77674), a critical process in the synthesis of a wide range of polymers with applications in coatings, adhesives, and biomedical materials. The core of this guide delves into the intricate reaction mechanism, including initiation, propagation, termination, and significant side reactions that influence the final polymer architecture. Quantitative kinetic data is summarized for comparative analysis, and detailed experimental protocols for monitoring and characterizing the polymerization process are provided. Visual diagrams of the reaction pathways and experimental workflows are included to facilitate a deeper understanding of the complex interplay of the various reaction steps.

Introduction

Poly(butyl acrylate) is a versatile polymer valued for its flexibility, low glass transition temperature, and adhesive properties. The free-radical polymerization of this compound is a commercially significant process used to produce this polymer. Understanding the underlying mechanism of this chain-growth polymerization is paramount for controlling the polymer's molecular weight, polydispersity, and microstructure, which in turn dictate its macroscopic properties and performance in various applications. This guide aims to provide a detailed exploration of the fundamental principles governing this polymerization process.

The polymerization proceeds via a chain reaction mechanism involving three key stages: initiation, where active radical species are generated; propagation, the rapid addition of monomer units to the growing polymer chain; and termination, where the growth of polymer chains is halted. In addition to these primary steps, several side reactions, such as chain transfer, backbiting, and β-scission, can occur, particularly at elevated temperatures, leading to more complex polymer architectures that include branching and the formation of macromonomers.

The Core Mechanism of Free-Radical Polymerization

The free-radical polymerization of this compound is a complex process involving several key reaction pathways that collectively determine the rate of polymerization and the microstructure of the resulting polymer.

Initiation

The initiation phase involves the generation of free radicals that can react with a monomer unit to start the polymerization chain. This can be achieved through two primary methods:

-

Thermal Self-Initiation: At elevated temperatures (typically above 100°C), this compound monomers can undergo thermal self-initiation to form radicals.[1] This process is significant in high-temperature industrial polymerizations and can influence the overall reaction kinetics and polymer properties.[2][3] The exact mechanism is complex and can involve the formation of diradical species from monomer molecules.[1]

-

Initiator-Induced Initiation: More commonly, a chemical initiator is added to the reaction mixture. These molecules readily decompose upon heating or irradiation to produce free radicals. Common initiators for this compound polymerization include azo compounds like azobisisobutyronitrile (AIBN) and peroxides. The choice of initiator depends on the desired reaction temperature.

Propagation

Once an initial radical is formed, it rapidly adds to the double bond of a this compound monomer, creating a new, larger radical. This new radical then adds to another monomer, and this process, known as propagation, repeats, leading to the growth of a long polymer chain. The rate of propagation is a critical factor in determining the overall polymerization rate.

Termination

The growth of a polymer chain is terminated when its radical activity is destroyed. The two primary mechanisms for termination are:

-

Combination (or Coupling): Two growing polymer chains react to form a single, longer polymer chain.

-

Disproportionation: A hydrogen atom is transferred from one growing polymer chain to another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end group.

The mode of termination has a significant impact on the molecular weight distribution of the final polymer.

Significant Side Reactions

In addition to the primary steps of initiation, propagation, and termination, several side reactions can occur during the free-radical polymerization of this compound, profoundly affecting the polymer's structure and properties. These reactions are particularly prevalent at higher temperatures.[4]

-

Chain Transfer: A radical from a growing polymer chain can be transferred to another molecule, such as a monomer, solvent, or a polymer chain. This terminates the growth of the original chain and creates a new radical that can initiate the growth of a new chain. Chain transfer to the monomer is an important consideration in determining the molecular weight of the resulting polymer.[1]

-

Backbiting (Intramolecular Chain Transfer): The radical at the end of a growing polymer chain can abstract a hydrogen atom from a carbon atom further down its own backbone. This results in the formation of a more stable tertiary mid-chain radical and leads to the formation of short-chain branches.[4][5]

-

β-Scission: The tertiary mid-chain radicals formed through backbiting can undergo a cleavage reaction known as β-scission. This process results in the formation of a macromonomer (a polymer chain with a terminal double bond) and a new, smaller radical that can continue to propagate.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for the free-radical polymerization of this compound, providing a basis for comparison and modeling of the reaction kinetics.

Table 1: Propagation Rate Coefficient (kp) for this compound

| Temperature (°C) | kp (L mol-1 s-1) | Activation Energy (Ea) (kJ mol-1) | Pre-exponential Factor (A) (L mol-1 s-1) | Reference |

| -65 to 20 | Varies with temp. | 17.9 | 2.21 x 107 | [5] |

Table 2: Chain Transfer to Monomer Constant (CM) for this compound

| Temperature Range (°C) | CM Equation | Reference |

| 50 - 72 | CM = (0.016 ± 0.003) exp(−(15.2 ± 0.6) kJ mol-1/RT) | [1] |

Table 3: Monomer Conversion in Thermal Self-Initiated Polymerization of this compound

| Temperature (°C) | Time (min) | Conversion (%) | Reference |

| 180 | 10 | 86 | [6] |

| 200 | 110 | 25 | [7] |

| 220 | 55 | 30 | [7] |

| 150 | 60 | 86 | [6] |

Table 4: Molecular Weight and Polydispersity of Poly(this compound)

| Polymerization Method | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |

| Radical Polymerization | 40,000 | 2.8 | [8] |

| Atom Transfer Radical Polymerization | Predetermined by [M]/[I] | ~1.1 | [9] |

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. The following sections outline methodologies for key experiments in the study of this compound polymerization.

Protocol for Monitoring Polymerization Kinetics using Differential Scanning Calorimetry (DSC)

Objective: To determine the rate of polymerization by measuring the heat flow associated with the exothermic polymerization reaction.

Materials:

-

This compound monomer (inhibitor removed)

-

Initiator (e.g., AIBN)

-

Solvent (e.g., dioxane)

-

DSC instrument

-

Hermetically sealed DSC pans

Procedure:

-

Prepare a reaction mixture of this compound, initiator, and solvent in the desired ratio.

-

Accurately weigh a small amount of the reaction mixture (typically 5-10 mg) into a hermetically sealed DSC pan. An empty sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC instrument.

-

Program the DSC to rapidly heat the sample to the desired isothermal reaction temperature.

-

Hold the sample at the isothermal temperature and record the heat flow as a function of time. The polymerization is complete when the heat flow returns to the baseline.

-

The rate of polymerization is directly proportional to the measured heat flow. The total heat evolved is proportional to the total monomer conversion.[3][6]

Protocol for In-line Monitoring of Monomer Conversion using Fourier-Transform Near-Infrared (FT-NIR) Spectroscopy

Objective: To continuously monitor the disappearance of monomer during the polymerization reaction.

Materials:

-

This compound monomer

-

Initiator

-

Solvent (if applicable)

-

Reaction vessel equipped with an FT-NIR immersion probe

-

FT-NIR spectrometer

Procedure:

-

Assemble the reaction vessel with the FT-NIR immersion probe, temperature control, and stirring.

-

Charge the reactor with the this compound monomer, initiator, and solvent.

-

Heat the reaction mixture to the desired temperature while stirring.

-

Acquire FT-NIR spectra at regular time intervals throughout the polymerization.

-